

The Role of SI-113 in Oncogenic Signaling Pathways: A Technical Guide

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Compound of Interest

Compound Name: SI-113

Cat. No.: B10854083

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Abstract

SI-113 is a potent and selective small molecule inhibitor of the serine/threonine kinase, Serum and Glucocorticoid-regulated Kinase 1 (SGK1). SGK1 is a key downstream effector of the PI3K/Akt signaling pathway and has emerged as a critical player in tumorigenesis and cancer progression. This technical guide provides an in-depth analysis of **SI-113**'s mechanism of action, with a particular focus on its role in modulating key oncogenic signaling pathways, including the Hippo-YAP/TAZ and TGF- β /Smad pathways. This document summarizes quantitative data on the efficacy of **SI-113**, details experimental methodologies for its study, and provides visual representations of the signaling cascades it influences.

Introduction to SI-113 and its Target, SGK1

SI-113 is a pyrazolo[3,4-d]pyrimidine-based compound identified as a specific inhibitor of SGK1 kinase activity.[1][2] SGK1 is a member of the AGC family of protein kinases and shares structural and functional similarities with Akt.[3] Its expression and activity are frequently deregulated in a variety of human cancers, including glioblastoma, hepatocellular carcinoma, colon cancer, and endometrial cancer.[1][4][5] SGK1 modulates several oncogenic signaling cascades, promoting cell survival, proliferation, and resistance to therapy.[2][4][6] The inhibitory action of **SI-113** on SGK1 makes it a promising candidate for cancer therapy, both as a monotherapy and in combination with other treatments like radiotherapy.[1][4]

Quantitative Efficacy of SI-113

The anti-cancer effects of **SI-113** have been quantified in numerous studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Table 1: IC50 Values of SI-113 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Incubation Time (h)	Assay Method	Reference
LI	Glioblastoma	10.5	72	Trypan Blue Exclusion	[7]
ADF	Glioblastoma	14.4	72	Trypan Blue Exclusion	[7]
A172	Glioblastoma	10.7	72	Trypan Blue Exclusion	[7]
HepG2	Hepatocellular Carcinoma	~12.5	72	Not Specified	[3]
HuH-7	Hepatocellular Carcinoma	~12.5	72	Not Specified	[3]
RKO	Colon Carcinoma	Not Specified	Not Specified	Not Specified	[8]
Ishikawa	Endometrial Cancer	~12.5	24	Not Specified	[5]
HEC1B	Endometrial Cancer	~12.5	24	Not Specified	[5]
AN3CA	Endometrial Cancer	~12.5	24	Not Specified	[5]

Table 2: Effects of SI-113 on Apoptosis and Cell Cycle

Cell Line	Treatment	Effect on Apoptosis	Effect on Cell Cycle	Reference
HepG2	12.5 μ M SI-113 (72h)	Significant increase in early and late apoptosis.	Significant reduction in G2/M phase and increase in sub-G1 population.	[3]
HuH-7	12.5 μ M SI-113 (48-72h)	Progressive increase in late apoptotic cells.	Not Specified	[3]
LI	12.5 μ M SI-113 (72h)	Significant increase in apoptotic population.	Not Specified	[8]
ADF	12.5 μ M SI-113 (72h)	Consistent increase in apoptotic and necrotic populations.	Not Specified	[8]
A172	12.5 μ M SI-113 (72h)	Consistent increase in apoptotic and necrotic populations.	Not Specified	[8]

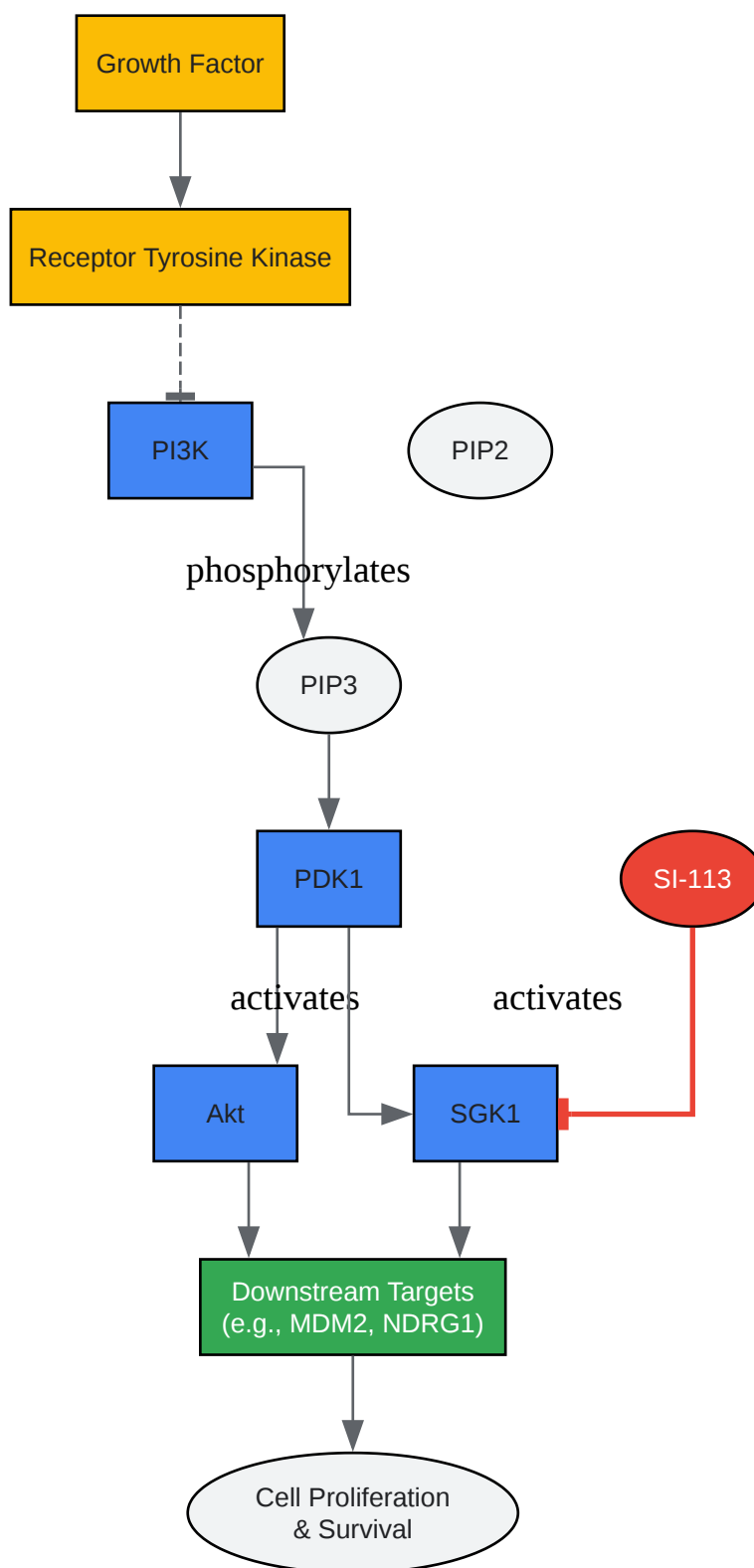
Core Signaling Pathways Modulated by SI-113

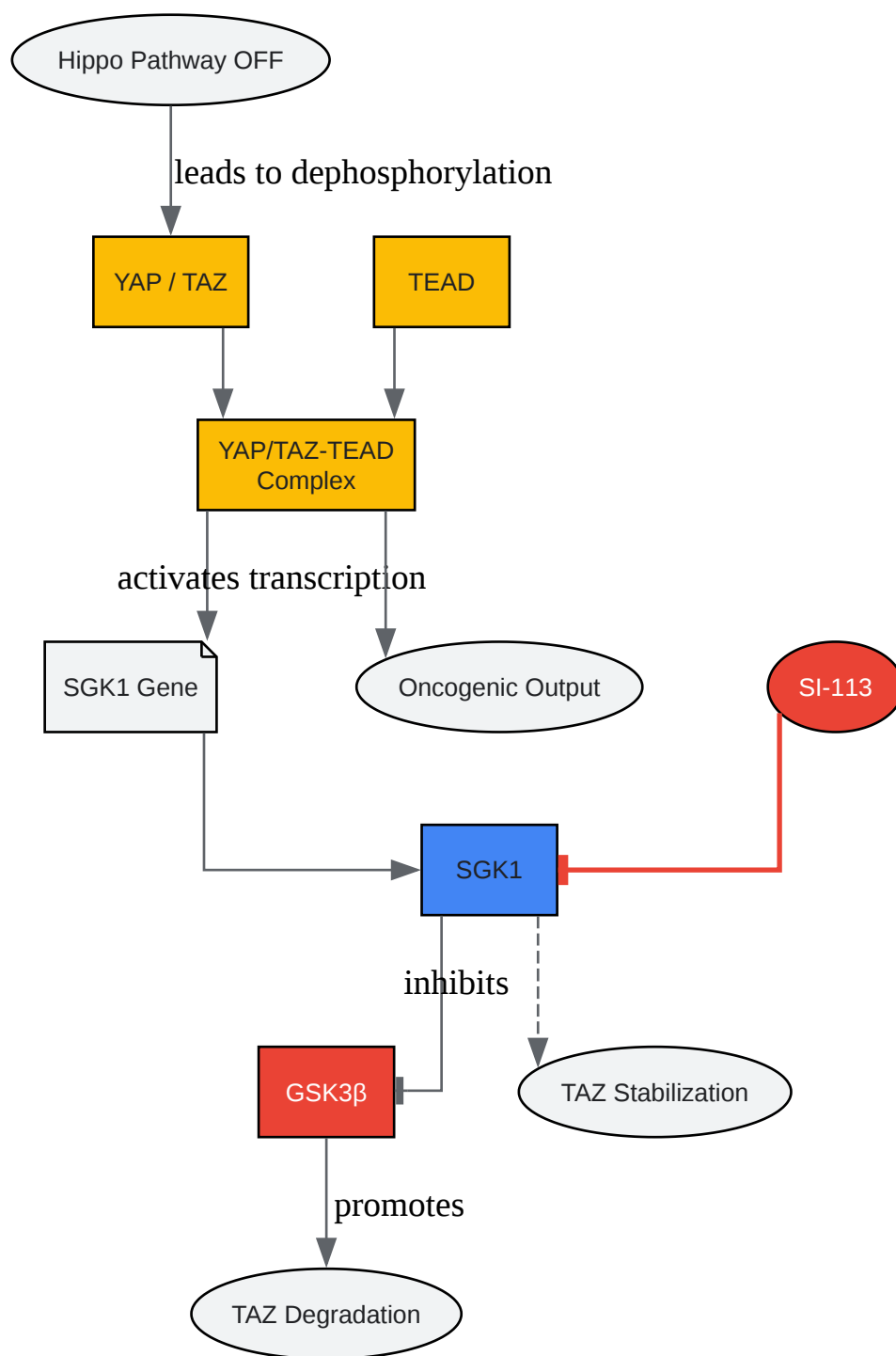
SI-113, through its inhibition of SGK1, exerts its anti-cancer effects by intervening in critical oncogenic signaling pathways.

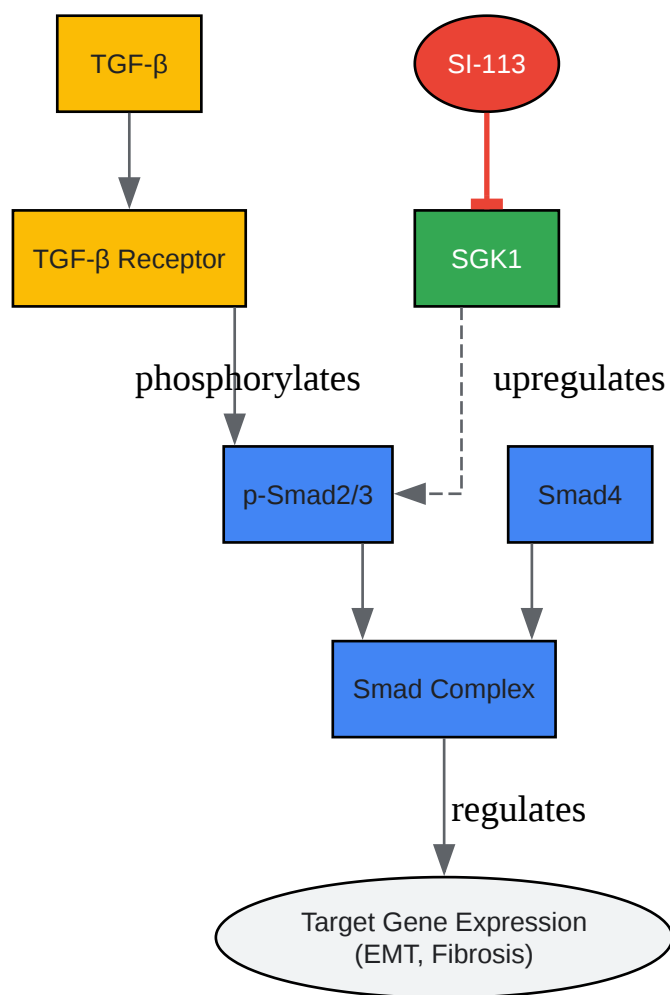
The PI3K/Akt/SGK1 Signaling Axis

SGK1 is a key downstream effector of the PI3K/Akt pathway, which is frequently hyperactivated in cancer. Growth factor signaling activates PI3K, leading to the activation of PDK1, which in

turn phosphorylates and activates both Akt and SGK1. Activated SGK1 then phosphorylates a range of downstream targets involved in cell survival and proliferation.







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